molecular formula C17H12ClN3O B5397653 3-(4-chlorophenyl)-1-phenyl-3-(1H-1,2,4-triazol-1-yl)-2-propen-1-one

3-(4-chlorophenyl)-1-phenyl-3-(1H-1,2,4-triazol-1-yl)-2-propen-1-one

Cat. No. B5397653
M. Wt: 309.7 g/mol
InChI Key: JFRRYEZHWJGXNF-MHWRWJLKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-chlorophenyl)-1-phenyl-3-(1H-1,2,4-triazol-1-yl)-2-propen-1-one, commonly known as Clotrimazole, is an antifungal medication used to treat various fungal infections. Clotrimazole belongs to the class of azole antifungal agents, which works by inhibiting the synthesis of ergosterol, a crucial component of the fungal cell membrane.

Scientific Research Applications

Clotrimazole has been extensively studied for its antifungal properties and has been used to treat various fungal infections, including athlete's foot, ringworm, jock itch, and vaginal yeast infections. In addition to its antifungal properties, Clotrimazole has also been shown to have anticancer activity. Studies have shown that Clotrimazole inhibits the growth of cancer cells by inducing apoptosis, inhibiting angiogenesis, and suppressing tumor cell invasion and migration.

Mechanism of Action

Clotrimazole works by inhibiting the synthesis of ergosterol, a crucial component of the fungal cell membrane. Ergosterol is responsible for maintaining the structural integrity of the fungal cell membrane, and its inhibition leads to the leakage of intracellular contents and ultimately, cell death. Clotrimazole also inhibits the activity of cytochrome P450 enzymes, which are involved in the synthesis of ergosterol.
Biochemical and physiological effects:
Clotrimazole has been shown to have low toxicity and is well-tolerated by patients. However, it can cause some side effects, including itching, burning, and irritation at the site of application. In rare cases, it can cause an allergic reaction. Clotrimazole is metabolized in the liver and excreted in the urine.

Advantages and Limitations for Lab Experiments

Clotrimazole is a widely used antifungal agent and has been extensively studied for its antifungal and anticancer properties. It is relatively inexpensive and readily available. However, its use in lab experiments can be limited by its low solubility in water and its potential for interfering with other cellular processes.

Future Directions

Clotrimazole has shown promise as an anticancer agent and further research is needed to explore its potential as a cancer therapy. Studies have also shown that Clotrimazole can enhance the efficacy of other anticancer drugs, and its combination with other agents may lead to better outcomes. Additionally, research is needed to develop more effective formulations of Clotrimazole that can overcome its limited solubility in water.

Synthesis Methods

Clotrimazole can be synthesized by reacting 1-(4-chlorophenyl)-2-phenyl-1,3-diazene with 1,2,4-triazole-3-thiol in the presence of a base, followed by oxidation with hydrogen peroxide. The final product is obtained by acidification of the reaction mixture and crystallization.

properties

IUPAC Name

(E)-3-(4-chlorophenyl)-1-phenyl-3-(1,2,4-triazol-1-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN3O/c18-15-8-6-13(7-9-15)16(21-12-19-11-20-21)10-17(22)14-4-2-1-3-5-14/h1-12H/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFRRYEZHWJGXNF-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=C(C2=CC=C(C=C2)Cl)N3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C=C(\C2=CC=C(C=C2)Cl)/N3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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